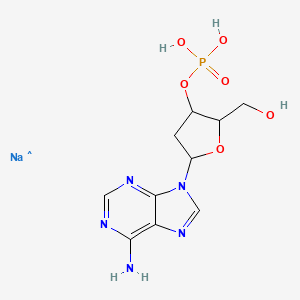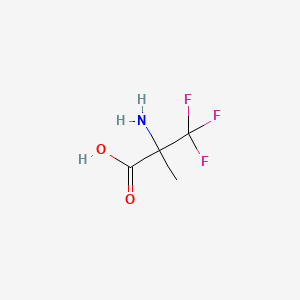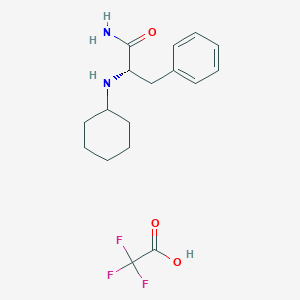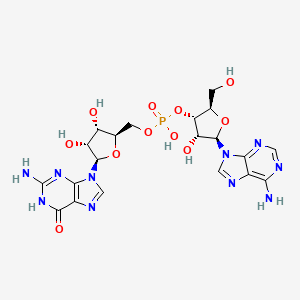
ent-Montelukast Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“ent-Montelukast Sodium Salt” is the S-enantiomer of Montelukast . It is also referred to as MK-0476 . These are compounds generated by the body that have the potential to induce inflammation within the air passages . It has been employed in various studies, including investigations into the impact of leukotrienes on airway inflammation and bronchoconstriction .
Synthesis Analysis
The synthesis of Montelukast Sodium involves several steps. One study demonstrated the ICS sparing potential of Montelukast . Another study discussed the synthesis, characterization, spectral, thermal analysis, and biological activity of Montelukast Sodium and its metal complexes . A patent also described a process for the preparation of Montelukast Sodium .
Molecular Structure Analysis
The molecular structure of Montelukast Sodium has been analyzed in several studies . The unit cell contains two symmetry-independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds .
Chemical Reactions Analysis
A study has developed a method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
Scientific Research Applications
Asthma Management
ent-Montelukast Sodium Salt: is widely recognized for its role in asthma management. As a leukotriene antagonist, it helps in reducing bronchoprotective, anti-inflammatory, and anti-allergic responses, making it a valuable alternative therapy for asthma across various age groups .
Allergic Rhinitis
This compound is also used in the treatment of allergic rhinitis. It works by blocking the action of leukotrienes, which are substances in the body that cause the symptoms of allergic rhinitis .
Bronchoprotection
The bronchoprotective properties of ent-Montelukast Sodium Salt make it a candidate for protecting against bronchoconstriction in respiratory conditions, providing a therapeutic benefit in conditions where airway constriction is a primary concern .
Anti-Inflammatory Applications
Its anti-inflammatory effects are beneficial in reducing inflammation in the airways, which can help in the management of chronic obstructive pulmonary disease (COPD) and other inflammatory respiratory disorders .
Pediatric Therapy
Considering its safety profile, ent-Montelukast Sodium Salt is being explored for pediatric use, especially in young children who may face challenges with traditional oral solid dosage forms .
Drug Delivery Systems
Emerging strategies for the delivery of montelukast include the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes, aiming to enhance bioavailability and physico-chemical stability .
Chronotherapeutic Systems
The development of chronotherapeutic systems that align the drug release with the circadian rhythm of asthma symptoms is another innovative application, potentially improving patient compliance and drug efficacy .
Localized Treatment
New dosage forms are being designed for non-enteric absorption, with some aimed for absorption in the oral cavity and others for local action in the nasal mucosa or pulmonary epithelium, which could lead to more targeted and effective treatments .
Future Directions
Montelukast Sodium is a leukotriene antagonist of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is currently commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . Emerging strategies for the delivery of Montelukast are being explored to circumvent these limitations .
properties
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Montelukast Sodium Salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)


![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
